Biotin-PEG4-hydrazide TFA: A Comprehensive Technical Guide for Researchers
Biotin-PEG4-hydrazide TFA: A Comprehensive Technical Guide for Researchers
An in-depth examination of the structure, function, and applications of Biotin-PEG4-hydrazide TFA in biological research and drug development.
Core Function and Mechanism of Action
Biotin-PEG4-hydrazide TFA is a specialized biotinylation reagent designed for the targeted labeling of biomolecules.[1][2] Its primary function is to covalently attach a biotin (B1667282) molecule to a target, enabling subsequent detection, purification, or tracking through the high-affinity interaction between biotin and streptavidin or avidin.[1][3] The molecule consists of three key components: a biotin moiety for recognition, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive hydrazide group. The trifluoroacetic acid (TFA) salt form ensures stability and solubility.
The hydrophilic PEG4 spacer arm is a critical feature, imparting several advantageous properties. It increases the water solubility of the entire reagent, allowing for reactions in aqueous buffers and enhancing biocompatibility.[1][2][3] This spacer also reduces steric hindrance, providing better access for the biotin to bind to streptavidin.[1] Furthermore, the PEG linker minimizes non-specific binding and aggregation that can occur with more hydrophobic linkers.[1][4]
The reactive hydrazide group is central to the molecule's functionality. It specifically reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[1][3][4] This targeted reactivity allows for the selective labeling of molecules containing or engineered to contain these functional groups.
Primary Applications in Research and Drug Development
The unique properties of Biotin-PEG4-hydrazide TFA make it a versatile tool in various scientific disciplines:
-
Glycoprotein (B1211001) and Carbohydrate Labeling: A primary application is the biotinylation of glycoproteins and other carbohydrate-containing molecules.[1][5][6][7] The cis-diols of sugar residues can be oxidized using sodium periodate (B1199274) to generate aldehyde groups, which then serve as a reactive handle for the hydrazide group of the biotinylation reagent.[1][4][6] This method is particularly useful for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site, thus preserving their function.[4][7]
-
Cell Surface Profiling: Biotin-PEG4-hydrazide TFA can be employed to label glycoproteins on the surface of living cells.[1] This enables the study of cell surface proteins, which are crucial for cell signaling, adhesion, and as therapeutic targets.[8]
-
Carboxylic Acid Conjugation: In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can also react with carboxylic acids to form a stable amide bond.[1][3][9] This expands the range of targetable molecules to include proteins (at aspartic and glutamic acid residues) and other molecules containing carboxyl groups.[6][9]
-
PROTAC Development: Biotin-PEG4-hydrazide TFA is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]
-
Bioconjugation and Diagnostics: The ability to biotinylate a wide range of molecules makes this reagent valuable for developing diagnostic assays, biosensors, and for various bioconjugation applications.[11][12]
Experimental Protocols
Labeling of Glycoproteins via Oxidation
This protocol describes the biotinylation of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with Biotin-PEG4-hydrazide TFA.
Materials:
-
Glycoprotein to be labeled
-
100 mM Sodium Acetate (B1210297) Buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Biotin-PEG4-hydrazide TFA
-
Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis equipment
Protocol:
-
Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a concentration of 5 mg/mL.[6]
-
Prepare a 100 mM solution of sodium periodate in water immediately before use.[6]
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM. Incubate in the dark for 20-30 minutes at room temperature.[6]
-
Remove excess sodium periodate and byproducts by using a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[4][6]
-
Prepare a 50 mM stock solution of Biotin-PEG4-hydrazide TFA in DMSO.[4]
-
Add the Biotin-PEG4-hydrazide TFA stock solution to the oxidized glycoprotein solution to achieve a final concentration of approximately 5 mM.[4]
-
Incubate the reaction for 2 hours at room temperature.[4]
-
Remove non-reacted Biotin-PEG4-hydrazide TFA by desalting or dialysis.[4]
Labeling of Proteins via Carboxylic Acids
This protocol details the biotinylation of proteins through their carboxylic acid groups using EDC chemistry.
Materials:
-
Protein to be labeled
-
0.1 M MES (2-(N-morpholino)ethanesulfonic acid) Buffer, pH 4.7-5.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Biotin-PEG4-hydrazide TFA
-
Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis equipment
Protocol:
-
Dissolve the protein in 0.1 M MES buffer (pH 4.7-5.5) to a concentration of 5-10 mg/mL.[9]
-
Prepare a 50 mM stock solution of Biotin-PEG4-hydrazide TFA in DMSO.[9]
-
Add the Biotin-PEG4-hydrazide TFA solution to the protein solution to a final concentration of 1.25 mM.[9]
-
Immediately before use, prepare a 500 mM solution of EDC in the reaction buffer.[9]
-
Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 5 mM.[9]
-
Incubate the reaction for 2 hours at room temperature.[9]
-
Remove any precipitate by centrifugation.[9]
-
Purify the biotinylated protein from excess reagents using a desalting column or dialysis.[9]
Quantitative Data Summary
| Parameter | Glycoprotein Labeling (Oxidation) | Protein Labeling (Carboxylic Acid) | Reference |
| Protein Concentration | 5 mg/mL | 5-10 mg/mL | [6][9] |
| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5 | 0.1 M MES, pH 4.7-5.5 | [6][9] |
| Oxidizing Agent | 10 mM Sodium Periodate | N/A | [6] |
| Coupling Agent | N/A | ~5 mM EDC | [9] |
| Biotin Reagent Conc. | ~5 mM | 1.25 mM | [4][9] |
| Reaction Time | 2 hours | 2 hours | [4][9] |
| Reaction Temperature | Room Temperature | Room Temperature | [4][9] |
Visualizing the Mechanisms
Glycoprotein Labeling Workflow
Caption: Workflow for biotinylating glycoproteins using Biotin-PEG4-hydrazide.
Carboxylic Acid Labeling Pathway
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotin-PEG2-Hydrazide, 2413847-26-2 | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]
- 12. purepeg.com [purepeg.com]
